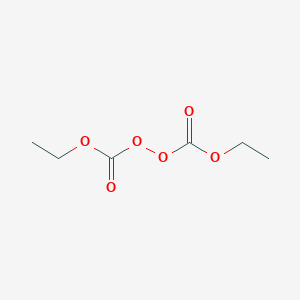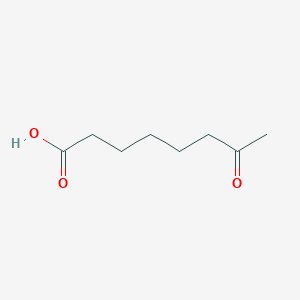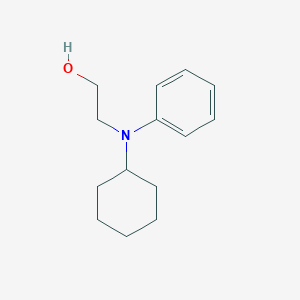
2-(Cyclohexylphenylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylphenylamino)ethanol, commonly known as CPAE, is a chemical compound that has gained attention in recent years due to its potential pharmacological properties. CPAE is a chiral compound that belongs to the category of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.
Wirkmechanismus
CPAE acts as a beta-adrenergic agonist, which means it stimulates the beta-adrenergic receptors in the body. This results in an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to the observed pharmacological effects.
Biochemische Und Physiologische Effekte
CPAE has been shown to have various biochemical and physiological effects. It has been found to increase cardiac output, improve lung function, and enhance cognitive function. CPAE has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPAE in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one of the limitations is that it is a chiral compound, which means that it exists in two enantiomeric forms. This can make it difficult to study its effects on biological systems, as the two enantiomers may have different pharmacological properties.
Zukünftige Richtungen
There are several future directions for the study of CPAE. One area of research could be the development of new synthesis methods that improve the yield of CPAE. Another area of research could be the study of the pharmacological properties of the two enantiomers of CPAE, to determine if they have different effects on biological systems. Additionally, further research could be done to explore the potential therapeutic uses of CPAE in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
CPAE has been found to have potential pharmacological properties and has been extensively studied for its use in the treatment of various diseases. It has been shown to have a positive effect on the cardiovascular system, respiratory system, and nervous system. CPAE has also been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
13371-73-8 |
|---|---|
Produktname |
2-(Cyclohexylphenylamino)ethanol |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-(N-cyclohexylanilino)ethanol |
InChI |
InChI=1S/C14H21NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
InChI-Schlüssel |
JAKIBWZPJXEMRZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Andere CAS-Nummern |
13371-73-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

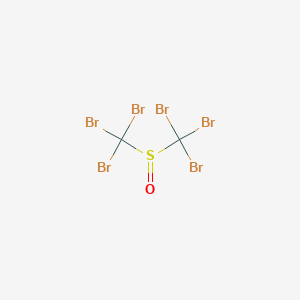
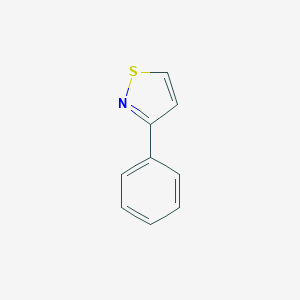
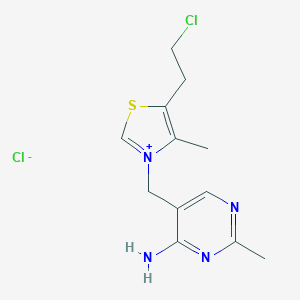
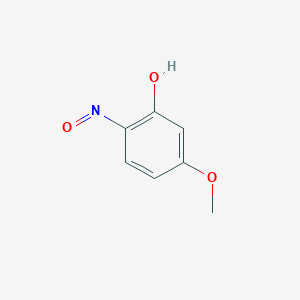
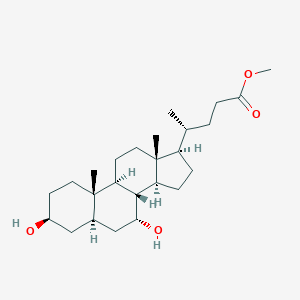
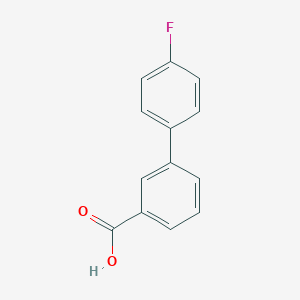
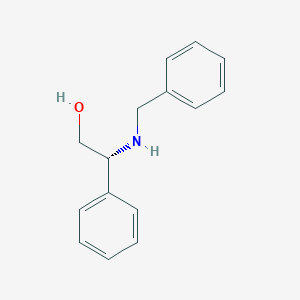
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

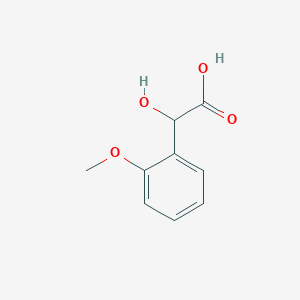
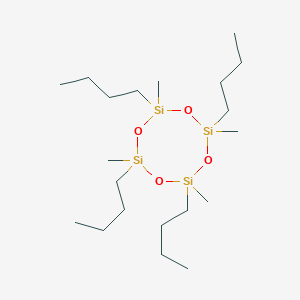
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
